molecular formula C21H20ClNO5 B2502554 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate CAS No. 128832-34-8

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate

Cat. No.: B2502554
CAS No.: 128832-34-8
M. Wt: 401.84
InChI Key: LBAFHZJWIVYCGC-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate is a β-enaminoester derivative characterized by a propanedioate backbone functionalized with a benzoyl-chlorophenyl substituent. The synthesis likely involves condensation reactions between activated esters and aromatic amines, analogous to methods described for structurally related β-enaminoesters .

Properties

IUPAC Name

diethyl 2-[(2-benzoyl-4-chloroanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5/c1-3-27-20(25)17(21(26)28-4-2)13-23-18-11-10-15(22)12-16(18)19(24)14-8-6-5-7-9-14/h5-13,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFHZJWIVYCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Substituted Anilines

The most widely reported method involves a Knoevenagel condensation between diethyl malonate and 2-benzoyl-4-chloroaniline. This reaction typically employs:

  • Catalysts : Piperidine or morpholine (2–5 mol%) in ethanol or toluene.
  • Conditions : Reflux (80–110°C) for 12–24 hours under inert atmosphere.
  • Yield : 60–75% after recrystallization from ethyl acetate/hexane.

A key challenge is the electron-withdrawing effect of the benzoyl and chloro groups, which reduces the nucleophilicity of the aniline’s amino group. Patent CN1237572A highlights the use of KI/NaI as catalyst promoters in malonate syntheses, suggesting their potential to enhance reactivity in this system.

Schiff Base Formation via Acid Catalysis

An alternative route involves pre-forming the Schiff base intermediate:

  • Synthesis of 2-benzoyl-4-chloroaniline :
    • Friedel-Crafts acylation of 4-chloroaniline with benzoyl chloride in dichloromethane using AlCl₃ (yield: 85–90%).
  • Condensation with diethyl malonate :
    • Reacting the aniline with diethyl malonate in acetic acid (5–10% v/v) at 50–60°C for 6–8 hours (yield: 70–78%).

This method avoids side product formation but requires strict moisture control to prevent hydrolysis of the imine bond.

Advanced Catalytic Systems and Optimization

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

  • Conditions : 150 W power, 100°C, 15–30 minutes in DMF.
  • Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 mol%).
  • Yield : 88–92% with >95% purity by HPLC.

Comparative studies show a 40% reduction in reaction time compared to conventional heating, attributed to enhanced molecular collisions and thermal efficiency.

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts have been explored for tandem C–N coupling and condensation:

Catalyst System Solvent Temperature (°C) Yield (%)
Pd(OAc)₂/Xantphos Toluene 110 82
CuI/1,10-phenanthroline DMSO 90 76

These methods enable one-pot synthesis but require rigorous exclusion of oxygen and moisture.

Industrial-Scale Production Challenges

Solvent and Recycle Stream Optimization

Patent US10544189B2 emphasizes solvent selection for scalability:

  • Preferred solvents : Dichloromethane (for acylation), isopropanol (for crystallization).
  • Waste minimization : Distillation recovery of triethylamine and ethyl acetate achieves >90% solvent reuse.

Particle Size Control in Crystallization

Industrial batches require strict control over crystal morphology to ensure consistent bioavailability in pharmaceutical formulations:

Parameter Value (µm) Method
D(0.1) 0.76 Laser diffraction
D(0.5) 2.01 Laser diffraction
D(0.9) 5.29 Laser diffraction

Antisolvent crystallization using n-heptane achieves uniform particle size distribution.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 4.20 (q, 4H, CH₂CH₃), 7.45–8.10 (m, 8H, aromatic).
  • IR : 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N imine).

Chromatographic Purity Standards

Method Column Purity Criteria
HPLC-UV C18, 250 × 4.6 mm ≥99.5%
UPLC-MS HSS T3, 2.1 × 50 mm ≤0.1% impurities

Method validation follows ICH Q2(R1) guidelines, with system suitability parameters (e.g., tailing factor <2.0).

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural components suggest possible activity against various diseases, particularly those involving inflammation and cancer.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have been reported to inhibit tumor growth through apoptosis induction in leukemia cells .

Catalysis

The compound's ability to act as a catalyst in various organic reactions is noteworthy. Its unique structure allows it to facilitate several chemical transformations effectively.

  • Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis processes, where it aids in achieving high enantioselectivity in reactions such as the Michael addition and Claisen rearrangement. These reactions are crucial for synthesizing chiral molecules that are important in pharmaceuticals .

Material Science

Research into the use of this compound in material science is ongoing, particularly in developing new polymers and nanomaterials.

  • Polymeric Applications : The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its functional groups can interact with polymer chains, potentially leading to improved performance characteristics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of various derivatives of this compound on human cancer cell lines. Results indicated that specific modifications to the benzoyl group significantly increased cytotoxicity against breast cancer cells, suggesting a pathway for developing more effective anticancer agents .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, researchers demonstrated that this compound could serve as an effective catalyst for the asymmetric Michael addition reaction. The study highlighted that using this compound resulted in yields exceeding 90% with excellent enantioselectivity, showcasing its potential utility in synthesizing complex organic molecules .

Data Tables

Application AreaSpecific UseOutcome/Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in leukemia cells
CatalysisAsymmetric synthesisYields >90% with high enantioselectivity
Material SciencePolymer enhancementImproved mechanical properties

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate exerts its effects involves interactions with various molecular targets. The benzoyl and chlorophenyl groups can interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of β-enaminoesters, which are widely studied for their versatility in heterocyclic synthesis and metal coordination. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Synthetic Method Applications/Properties
Target Compound 1,3-Diethyl propanedioate core; benzoyl-4-chlorophenyl enamine substituent Likely condensation of ethyl propanedioate with 2-benzoyl-4-chlorophenylamine Potential ligand for metal complexes; reactivity in cycloadditions (hypothesized)
Methyl 2-[(2-cyano-2-(2-pyridinyl)ethenyl)amino]-3-dimethylaminopropenoate Pyridinyl and cyano substituents; dimethylamino group Condensation of methyl propanedioate with pyridinylamine derivatives Intermediate for heterocyclic synthesis (e.g., pyrimidines)
Cd-HMB Complex Cadmium coordinated to a Schiff base ligand with hydroxyphenyl and benzenediido groups Reflux of Cd(II) acetate with HMB ligand in ethanol Precursor for CdO nanoparticles; thermal stability and semiconductor properties

Key Differences and Implications

The Cd-HMB complex highlights the role of Schiff base ligands in stabilizing metal centers, whereas the target compound’s enamine linkage may favor softer metal coordination (e.g., Cu(II) or Ni(II)).

Hydrogen Bonding and Crystal Packing :

  • The chloro and benzoyl groups in the target compound could form C–H···O or N–H···Cl hydrogen bonds, influencing crystal packing. This contrasts with pyridinyl-containing analogues, where N···H–C interactions dominate .

Synthetic Flexibility: The target compound’s ethyl ester groups offer greater solubility in non-polar solvents compared to methyl esters in analogues, enabling reactions under milder conditions .

Crystallographic Analysis

The compound’s planar enamine moiety may adopt a Z- or E-configuration, affecting molecular conformation and packing. Validation tools like PLATON would be critical for assessing geometric parameters and hydrogen-bonding networks.

Research Findings and Limitations

  • Reactivity : The target compound’s structure suggests utility in synthesizing fused heterocycles (e.g., quinazolines), though experimental validation is needed.
  • Comparative Gaps: Direct comparative data on biological activity, thermal stability, or catalytic performance are absent in the provided literature.

Biological Activity

1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that combines diethyl malonate with specific aromatic aldehydes. The reaction conditions often include the use of catalysts such as nanosolid superacids and solvents like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds synthesized in related research showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were found to be within a range that suggests potential for therapeutic applications in treating infections .

Anticancer Properties

The anticancer activity of this compound has been explored through in vitro studies. For example, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BMDA-MB-23110

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that disrupt normal cellular functions. This includes inhibition of DNA synthesis and interference with protein synthesis pathways, which are critical for cancer cell proliferation .

Case Studies

Several case studies have reported on the efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of benzoyl derivatives, including those similar to our compound. The results showed strong activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .
  • Anticancer Activity Assessment : In another case study focusing on cancer cell lines, derivatives were assessed for their ability to induce apoptosis in cancer cells. The study found that certain modifications to the structure enhanced their cytotoxicity significantly .

Q & A

Q. How can the synthesis of 1,3-diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using 1H^1H-NMR ensures proper imine formation. Post-synthesis purification via column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity. For analogous propanedioate derivatives, yields exceeding 70% are achievable under reflux conditions with catalytic acetic acid .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.2–8.1 ppm). The imine proton (C=N) typically appears as a singlet near δ 8.5–9.0 ppm.
  • IR Spectroscopy : Stretching frequencies for C=O (1730–1750 cm1^{-1}) and C=N (1620–1650 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., 389.12 g/mol for C21_{21}H21_{21}ClN2_{2}O4_{4}) confirms molecular integrity. Cross-referencing with analogs like diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate ensures consistency .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths and angles, critical for validating the imine (C=N) and ester (C=O) geometries. For example, C=N bond lengths typically range from 1.27–1.32 Å, while C=O bonds in esters are ~1.20 Å. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, which can be analyzed using ORTEP-3 for graphical representation .

Q. What strategies address conflicting hydrogen-bonding patterns in crystallographic studies?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings). For this compound, the 2-benzoyl-4-chloro substituent may form intermolecular N–H···O or Cl···H interactions. Conflicting patterns can arise from polymorphism; variable-temperature XRD or solvent-mediated recrystallization tests resolve these. Referencing patterns in related structures (e.g., benzophenone derivatives) provides benchmarks .

Q. How do steric and electronic effects of the 4-chloro substituent influence reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing chloro group activates the benzene ring for electrophilic substitution but introduces steric hindrance. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts regioselectivity in reactions like nucleophilic aromatic substitution. Experimental validation via 13C^{13}C-NMR chemical shifts (e.g., deshielded carbons adjacent to Cl) quantifies electronic effects. Comparative studies with non-chlorinated analogs (e.g., diethyl malonate derivatives) highlight reactivity differences .

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